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Compound of Interest

Compound Name: Biotin-Crosstide

Cat. No.: B12380859

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their
dysregulation is implicated in numerous diseases, including cancer. Consequently, kinases are
a major target for drug discovery. Biotin-Crosstide is a biotinylated peptide substrate derived
from glycogen synthase kinase-3 (GSK-3), a downstream target of the serine/threonine kinase
Akt (also known as Protein Kinase B). This makes Biotin-Crosstide an excellent tool for
screening and characterizing inhibitors of Akt and potentially other kinases that recognize a
similar consensus sequence.

These application notes provide detailed protocols for utilizing Biotin-Crosstide in kinase
inhibitor screening using three common non-radioactive, homogeneous assay formats:
Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen®, and Fluorescence
Polarization (FP).

Principle of Kinase Inhibition Assays with Biotin-
Crosstide

The fundamental principle of these assays is to measure the phosphorylation of Biotin-
Crosstide by a kinase in the presence and absence of a test compound. A decrease in the
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phosphorylation signal indicates inhibition of the kinase by the compound. The biotin tag on the

Crosstide peptide allows for easy capture and detection of the substrate.

Key Components:

ATP: The phosphate donor.

Kinase: The enzyme of interest (e.g., Akt).

Test Compound: Potential kinase inhibitor.

Biotin-Crosstide: The biotinylated peptide substrate.

Detection Reagents: Specific to the chosen assay format (HTRF, AlphaScreen®, or FP).

Data Presentation: Inhibitor Potency (IC50)

The potency of a kinase inhibitor is typically expressed as its half-maximal inhibitory

concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase

activity by 50%. The following table summarizes the IC50 values for two common kinase

inhibitors, Staurosporine and Wortmannin, against Akt. Note: These values are compiled from

various sources and may not have been determined using a Crosstide-based assay; they are

provided here for reference.

. . Assay
Inhibitor Target Kinase Reported IC50 (nM) .
TypelConditions
Staurosporine Aktl/PKBa ~10 Cell-free assay
Akt2 ~15 Cell-free assay
Akt3 ~20 Cell-free assay

PI3K (upstream of
Akt)

Wortmannin

4.2

Cell-free assay[1]

Akt (in cells) ~25

Cell-based assay[2]

Experimental Protocols
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The following are detailed protocols for performing kinase inhibitor screening using Biotin-
Crosstide with HTRF, AlphaScreen®, and Fluorescence Polarization technologies. The
protocols are optimized for a 384-well plate format, but can be adapted to other formats.

Protocol 1: Homogeneous Time-Resolved Fluorescence
(HTRF) Assay

This protocol is based on the HTRF® KinEASE™ platform. The phosphorylation of Biotin-
Crosstide is detected by a europium cryptate-labeled anti-phospho-serine/threonine antibody
(donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotin tag.

Materials:

» Biotin-Crosstide (e.g., Abcam, ab2909)

o Active Akt kinase (e.g., SignalChem, A01-10G)

e ATP (e.g., Sigma-Aldrich, A7699)

e HTRF® KInEASE™ STK S1 Kit (e.g., Cisbio, 62ST1PEB) or individual HTRF reagents

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCI2, 1 mM EGTA, 0.01%
BSA, 1 mM DTT)

o Stop/Detection buffer (provided in the kit or 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20
mM EDTA)

e Test compounds and DMSO

¢ Low-volume, white 384-well plates (e.g., Greiner Bio-One, 784075)

HTRF-compatible plate reader
Procedure:

e Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then,
dilute the compounds to their final assay concentration in the kinase reaction buffer. The final
DMSO concentration in the assay should be <1%.
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» Reagent Preparation:

o Prepare a 2X solution of Biotin-Crosstide and Akt kinase in kinase reaction buffer. A final
concentration of ~30 uM for Biotin-Crosstide and an appropriate concentration of Akt (to
be determined empirically, typically in the low nM range) is a good starting point.

o Prepare a 2X solution of ATP in kinase reaction buffer. A final concentration of ~10-100 uM
is recommended.

¢ Kinase Reaction:

o

Add 5 pL of the 2X Biotin-Crosstide/Akt kinase solution to each well of the 384-well plate.

[¢]

Add 2.5 pL of the diluted test compound or DMSO (for positive and negative controls).

[¢]

Initiate the kinase reaction by adding 2.5 pL of the 2X ATP solution.

[e]

Incubate the plate at room temperature for 60-120 minutes.
e Detection:

o Prepare the detection reagent mix by diluting the anti-phospho antibody-Europium and
Streptavidin-XL665 in the stop/detection buffer according to the manufacturer's
instructions.

o Add 10 pL of the detection reagent mix to each well to stop the reaction.
o Incubate the plate at room temperature for 60 minutes, protected from light.

o Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at
665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

o Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: AlphaScreen® Assay
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This assay utilizes the proximity of a streptavidin-coated donor bead (bound to Biotin-

Crosstide) and an anti-phospho-serine/threonine antibody-conjugated acceptor bead.

Phosphorylation brings the beads into close proximity, generating a chemiluminescent signal.

Materials:

Biotin-Crosstide

Active Akt kinase

ATP

AlphaScreen® Streptavidin Donor Beads (e.g., PerkinElmer, 6760600)
AlphaScreen® Protein A Acceptor Beads (e.g., PerkinElmer, 6760137)

Anti-phospho-serine/threonine antibody (specific for the Crosstide phosphorylation site is
ideal)

Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgCI2, 1 mM DTT, 0.01%
Tween-20)

Stop/Detection buffer (e.g., 50 mM Tris-HCI pH 7.5, 50 mM EDTA, 0.1% BSA)
Test compounds and DMSO
White, opaque 384-well plates (e.g., PerkinElmer ProxiPlate-384 Plus)

AlphaScreen-compatible plate reader

Procedure:

Compound Preparation: As described in the HTRF protocol.
Kinase Reaction:

o In each well, combine 5 pL of 2X Biotin-Crosstide (~30 uM final concentration) and 2X
Akt kinase in kinase reaction buffer.
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o Add 2.5 L of the diluted test compound or DMSO.
o Initiate the reaction by adding 2.5 pL of 2X ATP (~10-100 pM final concentration).

o Incubate at room temperature for 60-120 minutes.

e Detection:

o Prepare a suspension of AlphaScreen® beads in the stop/detection buffer. The final
concentration of beads should be determined empirically, but a starting point of 20 pg/mL
for both donor and acceptor beads is common. The anti-phospho antibody should be pre-
incubated with the Protein A Acceptor beads.

o Add 10 pL of the bead suspension to each well to stop the reaction.
o Incubate the plate in the dark at room temperature for 60-90 minutes.
o Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

o Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor
concentration and fit the data to determine the IC50 value.

Protocol 3: Fluorescence Polarization (FP) Assay

This assay relies on the change in the rate of molecular rotation of a fluorescently labeled
tracer. In a competitive format, a fluorescently labeled phosphopeptide (tracer) competes with
the phosphorylated Biotin-Crosstide for binding to a phospho-specific antibody. Inhibition of
the kinase leads to less phosphorylated Biotin-Crosstide, allowing more tracer to bind to the
antibody, resulting in a higher FP signal.

Materials:
o Biotin-Crosstide
e Active Akt kinase

e ATP
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o Fluorescently labeled phosphopeptide tracer (with a sequence similar to phosphorylated
Crosstide)

e Anti-phospho-serine/threonine antibody

o FP buffer (e.g., 100 mM potassium phosphate pH 7.4, 0.05% Triton X-100)
e Test compounds and DMSO

o Black, low-volume 384-well plates (e.g., Corning, 3573)

o Plate reader with FP capabilities

Procedure:

e Compound Preparation: As described in the HTRF protocol.

» Kinase Reaction:

In each well, combine 5 pL of 2X Biotin-Crosstide (~30 uM final concentration) and 2X
Akt kinase in FP buffer.

[e]

[e]

Add 2.5 pL of the diluted test compound or DMSO.

o

Initiate the reaction by adding 2.5 pL of 2X ATP (~10-100 uM final concentration).

[¢]

Incubate at room temperature for 60-120 minutes.
o Detection:

o Prepare a detection mix containing the fluorescent tracer and the anti-phospho antibody in
FP buffer. The optimal concentrations of tracer and antibody need to be determined
empirically through titration experiments.

o Add 10 pL of the detection mix to each well.

o Incubate at room temperature for 30-60 minutes, protected from light.
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o Data Acquisition: Read the plate on an FP-capable plate reader, measuring the fluorescence
polarization in millipolarization units (mP).

» Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration and fit
the data to determine the IC50 value.

Visualizations
PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of Crosstide.

Experimental Workflow for Kinase Inhibitor Screening
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Caption: General experimental workflow for kinase inhibitor screening.
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Logical Relationship of Assay Components in HTRF
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Caption: Principle of the HTRF assay for kinase inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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